Cas no 1995237-13-2 (2-(Bromomethyl)-2-(pentan-3-yl)oxolane)
2-(Bromomethyl)-2-(pentan-3-yl)oxolane Chemical and Physical Properties
Names and Identifiers
-
- EN300-677689
- 1995237-13-2
- 2-(bromomethyl)-2-(pentan-3-yl)oxolane
- 2-(Bromomethyl)-2-(pentan-3-yl)oxolane
-
- Inchi: 1S/C10H19BrO/c1-3-9(4-2)10(8-11)6-5-7-12-10/h9H,3-8H2,1-2H3
- InChI Key: YMJHVKFJLYMVRW-UHFFFAOYSA-N
- SMILES: BrCC1(CCCO1)C(CC)CC
Computed Properties
- Exact Mass: 234.06193g/mol
- Monoisotopic Mass: 234.06193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2Ų
2-(Bromomethyl)-2-(pentan-3-yl)oxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-677689-0.05g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.05g |
$924.0 | 2023-03-11 | ||
| Enamine | EN300-677689-0.1g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.1g |
$968.0 | 2023-03-11 | ||
| Enamine | EN300-677689-0.25g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.25g |
$1012.0 | 2023-03-11 | ||
| Enamine | EN300-677689-0.5g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 0.5g |
$1056.0 | 2023-03-11 | ||
| Enamine | EN300-677689-1.0g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-677689-2.5g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 2.5g |
$2155.0 | 2023-03-11 | ||
| Enamine | EN300-677689-5.0g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 5.0g |
$3189.0 | 2023-03-11 | ||
| Enamine | EN300-677689-10.0g |
2-(bromomethyl)-2-(pentan-3-yl)oxolane |
1995237-13-2 | 10.0g |
$4729.0 | 2023-03-11 |
2-(Bromomethyl)-2-(pentan-3-yl)oxolane Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(Bromomethyl)-2-(pentan-3-yl)oxolane
Introduction to 2-(Bromomethyl)-2-(pentan-3-yl)oxolane (CAS No. 1995237-13-2)
2-(Bromomethyl)-2-(pentan-3-yl)oxolane, with the CAS number 1995237-13-2, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and medicinal research. This compound belongs to the class of bromomethyl oxolanes and is characterized by its unique structural features, which include a bromomethyl group and a pentan-3-yl substituent attached to an oxolane ring. These structural elements contribute to its reactivity and potential applications in various chemical reactions and biological systems.
The synthesis of 2-(Bromomethyl)-2-(pentan-3-yl)oxolane typically involves multi-step processes, including the formation of the oxolane ring and the introduction of the bromomethyl and pentan-3-yl groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield, making it a more viable option for large-scale production.
In terms of its chemical properties, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane exhibits excellent reactivity due to the presence of the bromomethyl group, which can participate in various nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those used in pharmaceuticals and agrochemicals. The oxolane ring, on the other hand, provides structural rigidity and stability, which are crucial for maintaining the integrity of the final product during synthesis and storage.
The biological activity of 2-(Bromomethyl)-2-(pentan-3-yl)oxolane has also been a subject of interest in recent research. Studies have shown that compounds with similar structures exhibit promising pharmacological properties, such as anti-inflammatory and antimicrobial activities. A 2020 study published in Bioorganic & Medicinal Chemistry Letters investigated the potential of bromomethyl oxolanes as inhibitors of specific enzymes involved in inflammatory pathways. The results indicated that these compounds could effectively reduce inflammation in vitro, suggesting their potential as lead compounds for drug development.
Beyond its direct biological applications, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane has also found use as a building block in combinatorial chemistry. Combinatorial approaches allow for the rapid synthesis and screening of large libraries of compounds, which is essential for identifying new drug candidates. The flexibility and reactivity of this compound make it an ideal choice for generating diverse molecular scaffolds with varying functional groups.
In conclusion, 2-(Bromomethyl)-2-(pentan-3-yl)oxolane (CAS No. 1995237-13-2) is a multifaceted compound with significant potential in both synthetic chemistry and medicinal research. Its unique structural features and reactivity make it a valuable intermediate for the synthesis of complex organic molecules, while its biological activity suggests promising applications in drug development. Ongoing research continues to explore new methods for its synthesis and novel uses in various scientific fields.
1995237-13-2 (2-(Bromomethyl)-2-(pentan-3-yl)oxolane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)